4-Methyl-5-nitroimidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-5-nitroimidazole derivatives involves catalyzed reactions and coupling reactions. For instance, two N-substituted 2-methyl-4-/5-nitroimidazole derivatives were synthesized using a K2CO3 catalyzed reaction, achieving good yields and characterized by various spectroscopy methods (Md Mushtaque et al., 2019). Similarly, 5-aryl-1-methyl-4-nitroimidazoles were synthesized through Suzuki coupling reactions, demonstrating potent antiparasitic activity (Haythem A. Saadeh et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-nitroimidazole derivatives has been elucidated through various techniques, including single-crystal X-ray structure analysis and DFT studies, providing insights into the formation and stability of these compounds (Md Mushtaque et al., 2019).
Chemical Reactions and Properties
4-Methyl-5-nitroimidazole derivatives undergo various chemical reactions, contributing to their biological activity. For example, nitroenolate approaches have been used to synthesize 4,5-disubstituted-2-aminoimidazoles, displaying notable biofilm dispersal and antimicrobial activity (Zhaoming Su et al., 2010).
Physical Properties Analysis
The physical properties of 4-Methyl-5-nitroimidazole derivatives have been characterized through NMR, IR, and MS techniques, providing detailed information on their structural integrity and stability under various conditions. These analyses reveal insights into the compound's behavior in biological systems and its potential for further modification (Frederick Backler et al., 2020).
Chemical Properties Analysis
The chemical properties of 4-Methyl-5-nitroimidazole derivatives, such as reactivity and binding affinity, have been explored through both in-vitro and in-silico techniques. These studies help in understanding the molecular basis of the compound's activity and its interaction with biological targets, contributing to the development of derivatives with optimized pharmacological profiles (Md Mushtaque et al., 2019).
Scientific Research Applications
Nitrefazole, a derivative of 4-nitroimidazole, has been found to inhibit aldehyde dehydrogenase, an enzyme critical in alcohol metabolism, showcasing a strong and long-lasting inhibitory effect (Klink, Pachler, & Gottschlich, 1985).
Some 5-aryl-1-methyl-4-nitroimidazoles exhibit potent antiparasitic activity, with certain compounds showing lethal effects against Entamoeba histolytica and Giardia intestinalis without increased cytotoxicity (Saadeh, Mosleh, & El-Abadelah, 2009).
N-substituted 2-methyl-4-/5-nitroimidazole derivatives have been shown to possess moderate anticancer activity and DNA affinity despite their small size (Mushtaque et al., 2019).
Nitrosoimidazoles, analogues of 5-nitroimidazole drugs, demonstrate significant bactericidal properties, activated through the reduction of the nitro group, indicating their potential as biologically active compounds (Ehlhardt, Beaulieu, & Goldman, 1988).
The metabolic activation of 5-nitroimidazoles involves the reduction of the nitro group, playing a crucial role in their cytotoxicity, mutagenicity, carcinogenicity, and DNA interaction (Lu & Wislocki, 1991).
N-substituted nitroimidazole derivatives exhibit significant antioxidant and antifungal activities, beneficial for timber and plant species protection (Olender et al., 2009).
Nitroimidazole derivatives containing a 1,3,4-oxadiazole scaffold show strong antibacterial activities against various bacteria, highlighting their potential as FabH inhibitors (Li et al., 2012).
Antitubercular nitroimidazoles exhibit structure-activity relationships, with 4-nitroimidazoles showing both aerobic and anaerobic activity (Kim et al., 2009).
Safety And Hazards
Future Directions
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . This natural antibiotic was the starting point for synthesizing numerous analogs and regio-isomers, leading to several life-saving drugs and clinical candidates against a number of diseases . The nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis .
properties
IUPAC Name |
4-methyl-5-nitro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOWIMKNNMEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065694 | |
Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitroimidazole | |
CAS RN |
14003-66-8 | |
Record name | 5-Methyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14003-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-5-nitroimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUL8BW840 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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